

crystal structure of N-Methyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-4-nitroaniline**

Cat. No.: **B087028**

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **N-Methyl-4-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **N-Methyl-4-nitroaniline** (MNA), a compound of interest in materials science and as a chemical intermediate. The document details the experimental procedures for its synthesis and crystallization, the methodology for its structural determination via X-ray diffraction, and a thorough analysis of its crystallographic data and intermolecular interactions.

Synthesis and Crystallization

The preparation of **N-Methyl-4-nitroaniline** involves a multi-step chemical synthesis followed by a purification process through recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

The synthesis of **N-Methyl-4-nitroaniline** can be effectively carried out from p-nitroacetanilide.

[\[1\]](#)[\[2\]](#)

Materials:

- p-Nitroacetanilide
- Potassium hydroxide (KOH)

- Acetone
- Methyl iodide
- Ethanol
- Hydrochloric acid (HCl)

Procedure:

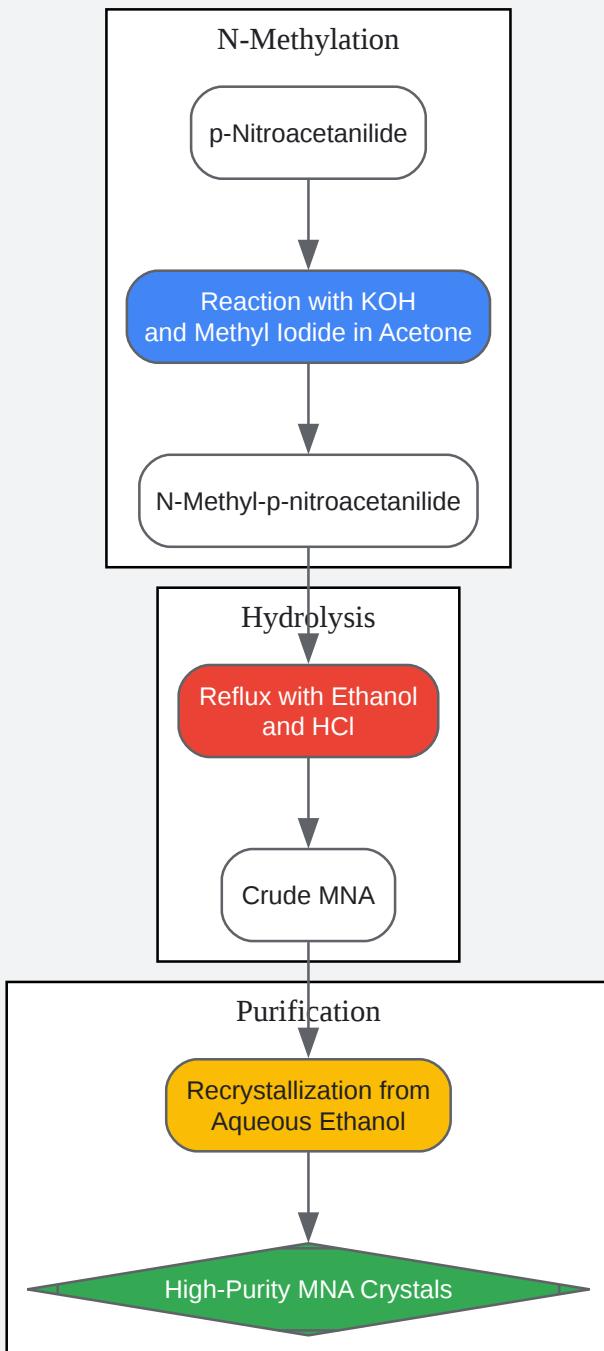
- A mixture of acetone, p-nitroacetanilide, and potassium hydroxide is prepared in a reaction vessel.
- The mixture is heated to reflux. An acetone solution of methyl iodide is then added dropwise.
[\[1\]](#)
- Following the addition, the solution is refluxed for approximately 4 hours and then left to stand overnight.
[\[1\]](#)
- Acetone is recovered from the mixture, leading to the precipitation of N-methyl-p-nitroacetanilide crystals.
- The intermediate crystals are washed to remove alkali and then further washed with ethanol.
[\[2\]](#)
- The purified N-methyl-p-nitroacetanilide is then mixed with ethanol and hydrochloric acid and heated under reflux for 8 hours to facilitate hydrolysis.
[\[1\]](#)
- After the reaction, ethyl acetate and ethanol are recovered. The remaining solution is diluted with water, washed to remove acidity, and dried to yield the crude **N-Methyl-4-nitroaniline** product.
[\[1\]](#)

Experimental Protocol: Crystallization

High-quality single crystals are essential for accurate X-ray diffraction studies. The crude product is purified by recrystallization.

Materials:

- Crude **N-Methyl-4-nitroaniline**


- Ethanol

- Water

Procedure:

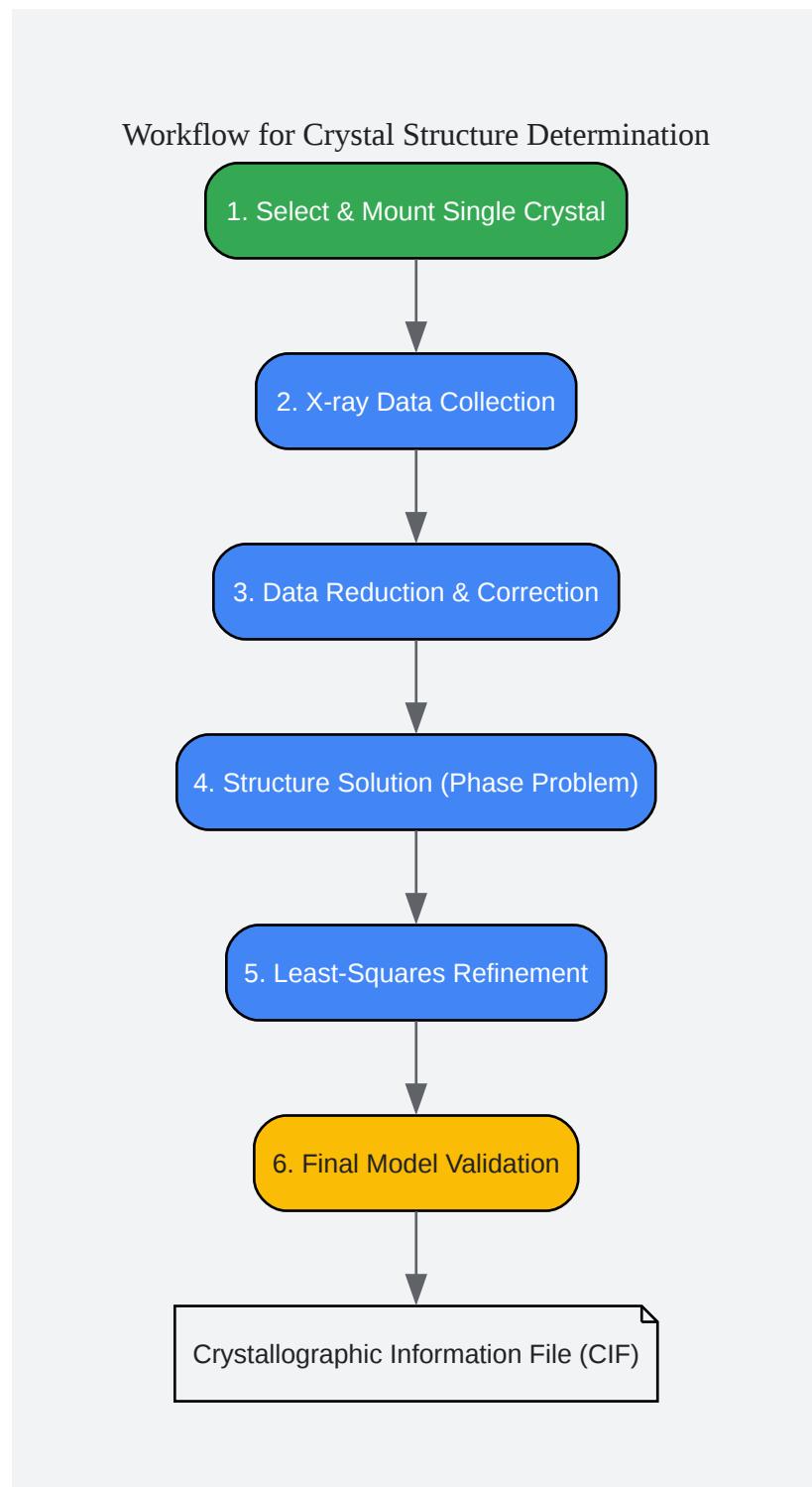
- The crude **N-Methyl-4-nitroaniline** is dissolved in a minimal amount of hot aqueous ethanol.
[\[2\]](#)
- The solution is filtered to remove any insoluble impurities.
- The hot, saturated solution is allowed to cool slowly to room temperature.
- As the solution cools, the solubility of **N-Methyl-4-nitroaniline** decreases, leading to the formation of brownish-yellow prisms.[\[1\]](#)[\[2\]](#)
- The resulting crystals are collected by vacuum filtration and dried.

Synthesis Workflow for N-Methyl-4-nitroaniline

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis and purification process for **N-Methyl-4-nitroaniline**.

Crystal Structure Determination


The definitive three-dimensional arrangement of atoms and molecules within the crystal lattice was determined using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is a generalized protocol for the structural analysis of a small organic molecule like **N-Methyl-4-nitroaniline**.

Procedure:

- **Crystal Selection and Mounting:** A suitable, high-quality single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
- **Data Reduction:** The collected raw diffraction intensities are processed. This includes integration of reflection intensities, correction for experimental factors (like Lorentz and polarization effects), and merging of redundant data to create a final reflection file.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.
- **Structure Refinement:** The initial model is refined against the experimental diffraction data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
- **Validation:** The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final atomic coordinates, bond lengths, angles, and other crystallographic information are deposited in a crystallographic database.

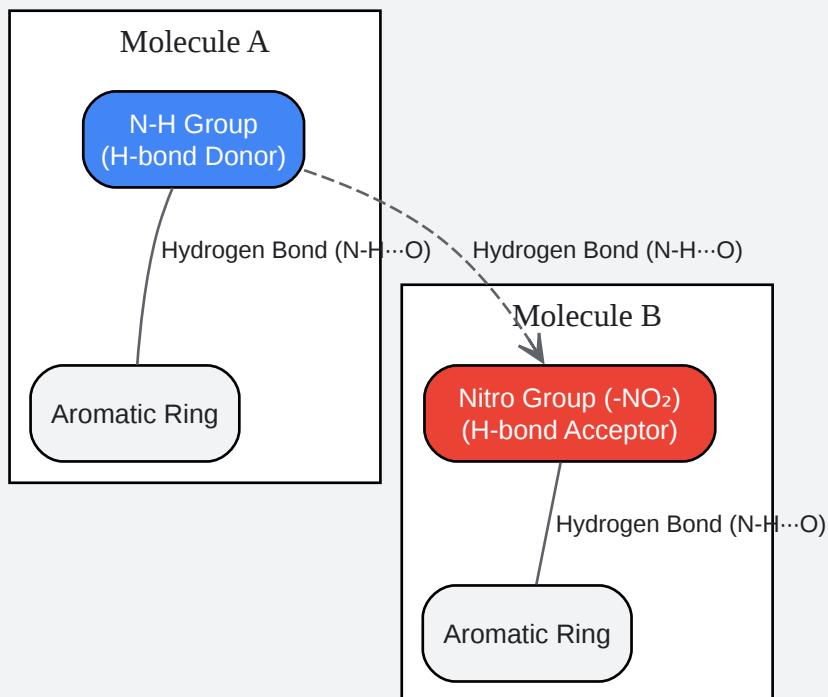
[Click to download full resolution via product page](#)

A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Structure

The crystal structure of **N-Methyl-4-nitroaniline** has been determined and its data are available through the Crystallography Open Database (COD).^[3] The key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	C ₇ H ₈ N ₂ O ₂	[3][4]
Crystal System	Monoclinic	[3]
Space Group	P 1 2 ₁ /n 1 (No. 14)	[3]
a (Å)	9.9223	[3]
b (Å)	6.8557	[3]
c (Å)	10.7606	[3]
α (°)	90	[3]
β (°)	103.304	[3]
γ (°)	90	[3]
Z (Formula units/cell)	4	[5]


Table 1: Summary of crystallographic data for **N-Methyl-4-nitroaniline**.

The molecule consists of a benzene ring substituted with a methylamino group (-NHCH₃) and a nitro group (-NO₂) at the para positions (1 and 4 positions, respectively).

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is primarily governed by intermolecular hydrogen bonds. The hydrogen bonding capability of the amine group is crucial for defining the conformation and crystal structure.^[1] In related nitroaniline derivatives, intermolecular N–H···O and C–H···O interactions are observed, which link molecules into extended chains or sheets.^[5] For **N-Methyl-4-nitroaniline**, the N–H of the methylamino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group act as hydrogen bond acceptors. These N–H···O interactions are the dominant force that dictates the three-dimensional packing arrangement of the molecules in the solid state.

Key Moieties for Intermolecular Interactions in MNA

[Click to download full resolution via product page](#)

A logical diagram showing the key functional groups involved in hydrogen bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, N-methyl-4-nitro- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [crystal structure of N-Methyl-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087028#crystal-structure-of-n-methyl-4-nitroaniline\]](https://www.benchchem.com/product/b087028#crystal-structure-of-n-methyl-4-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com